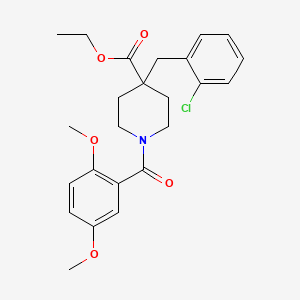![molecular formula C16H18ClNO2S2 B4893086 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide, also known as CMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.
Wirkmechanismus
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide binds covalently to the active site of PDI, which contains a cysteine residue that is essential for its enzymatic activity. This covalent modification leads to the inhibition of PDI activity and the accumulation of misfolded proteins in the ER. The UPR pathway is then activated, leading to the upregulation of chaperones and other ER-resident proteins that help to alleviate ER stress and restore protein homeostasis.
Biochemical and physiological effects:
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been shown to have potent effects on protein folding and ER stress. It has been shown to induce ER stress and activate the UPR pathway in various cell types, leading to the upregulation of chaperones and other ER-resident proteins. 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of the ER stress-induced apoptotic pathway. However, the physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide in vivo are still unclear and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is a potent and specific inhibitor of PDI, making it a valuable tool compound for studying the function of PDI in various biological processes. However, the covalent modification of PDI by 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide can also lead to off-target effects and non-specific inhibition of other cysteine-containing proteins. Therefore, the use of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide should be carefully controlled and validated using appropriate controls.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide and its applications. One direction is to investigate the physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide in vivo and its potential therapeutic applications in various diseases. Another direction is to develop new and more potent inhibitors of PDI based on the structure of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide. Finally, the role of PDI in various biological processes, such as immune response and autophagy, should be further investigated using 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide as a tool compound.
Synthesemethoden
The synthesis of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminoethyl sulfonamide. The final product is obtained after purification by column chromatography and recrystallization from ethanol. The yield of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is typically around 60%.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been widely used as a tool compound to study the function of PDI in various biological processes. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and activation of the unfolded protein response (UPR) pathway. 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been used to investigate the role of PDI in protein folding, ER stress, and apoptosis. It has also been used to study the molecular mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-13-3-2-4-14(11-13)12-21-10-9-18-22(19,20)16-7-5-15(17)6-8-16/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFREGKBZBAEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

amine oxalate](/img/structure/B4893017.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![methyl 2-{[({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4893095.png)
![1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine](/img/structure/B4893113.png)